2-(Tetrahydro-2H-pyran-3-YL)ethanamine
Description
2-(Tetrahydro-2H-pyran-3-yl)ethanamine (CAS: 98430-09-2) is a bicyclic amine featuring a tetrahydropyran (THP) ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . Key properties include:
- Boiling Point: 200.5±13.0 °C (predicted)
- Density: 0.931±0.06 g/cm³
- pKa: 10.31±0.10
- Storage: Sealed in dry conditions at 2–8°C .
The compound is classified under UN 2735 (Class 8, Packing Group III) with hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
Properties
IUPAC Name |
2-(oxan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNKOCGKABTGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598087 | |
| Record name | 2-(Oxan-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98430-09-2 | |
| Record name | 2-(Oxan-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine typically involves the reaction of tetrahydropyran with ethylamine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine is C7H15NO, with a molecular weight of approximately 129.20 g/mol. The compound appears as a white crystalline solid and is soluble in water. Its chemical reactivity primarily involves nucleophilic substitutions and condensation reactions typical of amines, such as:
- Acylation : The introduction of acyl groups to form amides.
- Alkylation : The addition of alkyl groups to generate various derivatives.
The tetrahydropyran ring can also participate in reactions like cyclization and ring-opening under specific conditions, enhancing the compound's versatility in synthetic applications.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may interact with various neurotransmitter receptors, influencing neurological pathways. This interaction could lead to the development of new treatments for neurological disorders.
Research indicates that compounds related to or derived from this compound exhibit varying degrees of biological activity. For instance:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against pathogens such as Fusarium solani and Fusarium oxysporum.
- Cytotoxicity : Some related compounds have demonstrated potent cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Findings
Several case studies have highlighted the utility of this compound in practical applications:
- Neurotransmitter Interaction Studies : Ongoing research aims to elucidate the binding affinities of this compound with neurotransmitter receptors, providing insights into its potential role in treating neurological conditions.
- Biological Activity Assessments : Studies assessing the antimicrobial and cytotoxic properties of derivatives have shown promising results, paving the way for further exploration in drug development.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-3-YL)ethanamine involves its interaction with specific molecular targets. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of THP-Substituted Ethanamines
The position of the ethylamine group on the THP ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Functionalized Analogs
Aromatic and Heterocyclic Derivatives
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 1052519-53-5):
2-(5-Methyl-1H-indol-3-yl)ethanamine :
Spirocyclic and Macrocyclic Derivatives
- N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine :
- Complex macrocycle with dual THP and dihydropyridine motifs; molecular weight 412.55 g/mol.
- Synthesized via reductive amination using sodium triacetoxyborohydride .
Biological Activity
2-(Tetrahydro-2H-pyran-3-YL)ethanamine, a compound with the molecular formula and a molecular weight of approximately 129.20 g/mol, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a tetrahydro-2H-pyran moiety linked to an ethanamine group. This configuration allows for various chemical reactivity patterns, including nucleophilic substitutions and condensation reactions, which are typical for amines. The compound can undergo acylation or alkylation, leading to diverse derivatives that may exhibit different biological activities .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cellular signaling pathways related to cell proliferation and apoptosis. The tetrahydropyran ring may enhance the compound's ability to penetrate cellular membranes, thereby facilitating its action on intracellular targets.
Therapeutic Potential
Research indicates that compounds with similar structural motifs have been explored for their roles in cancer therapy and neuroprotection. For instance, derivatives of tetrahydropyran have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests that this compound could potentially serve as a lead compound in developing novel anticancer agents .
In Vitro Studies
A study examining the antiproliferative effects of tetrahydropyran derivatives on cancer cell lines demonstrated that modifications in the structure significantly impacted their efficacy. For example, certain derivatives exhibited IC50 values below 50 nM against trastuzumab-sensitive and resistant HER2+ breast cancer cell lines, indicating strong growth inhibition . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Toxicity Assessment
Preliminary toxicity studies have been conducted on related compounds. For instance, compounds were evaluated in animal models for acute toxicity, revealing that higher doses resulted in significant mortality rates while lower doses showed no adverse effects. Such findings highlight the importance of dosage in determining the safety profile of tetrahydropyran derivatives .
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | Tetrahydropyran derivative | Enantiomeric form; potential differences in activity |
| Tetrahydrofuran-3-amine hydrochloride | Tetrahydrofuran derivative | Lacks amine functionality at the same position |
| (R)-3-Aminotetrahydrofuran hydrochloride | Tetrahydrofuran derivative | Different stereochemistry affecting biological activity |
| Tetrahydro-2H-pyran-4-amine hydrochloride | Tetrahydropyran derivative | Different position of amine affecting reactivity |
| 2-(Tetrahydro-2H-pyran-4-YL)ethanamine | Similar structure | Variance in ring position may affect biological properties |
This table illustrates how structural variations among related compounds can lead to differing biological activities, emphasizing the uniqueness of this compound.
Q & A
What are the established synthetic routes for preparing 2-(tetrahydro-2H-pyran-3-yl)ethanamine, and what intermediates are critical?
Methodological Answer:
The compound is typically synthesized via Pictet–Spengler cyclization , involving furan-based amines and aldehydes under acidic conditions. Key steps include:
- Formation of an imine intermediate from 2-(furan-2-yl)ethanamine and an aldehyde.
- Acid-catalyzed cyclization to generate the tetrahydrofuro[3,2-c]pyridine scaffold.
- Optimization of solvents (e.g., toluene or acetonitrile) and acid equivalents (HCl or TsOH) to minimize tarring and maximize yield .
Critical intermediates include the imine and its protonated iminium cation, which must remain stable for cyclization. For derivatives, substituents on the aldehyde (e.g., aromatic groups) influence reaction efficiency .
How can reaction conditions be systematically optimized to improve yields of this compound derivatives?
Advanced Analysis:
Optimization requires iterative screening of:
- Solvent polarity : Toluene (non-polar) outperforms acetonitrile (polar) in reducing side reactions (e.g., entry 6 in Table 1 yields 58% vs. 26% in acetonitrile) .
- Acid type and stoichiometry : HCl (1–2 equiv) is more effective than TsOH, likely due to milder acidity and reduced decomposition .
- Temperature and time : Moderate temperatures (70°C) and shorter reaction times (2–5 hours) balance cyclization kinetics with byproduct formation .
Statistical tools like Design of Experiments (DoE) can model these variables to predict optimal conditions.
What spectroscopic and chromatographic methods validate the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirms regiochemistry and stereochemistry. For example, the tetrahydro-2H-pyran ring protons show distinct splitting patterns (δ 1.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated for C₇H₁₅NO·HCl: 165.7 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities, particularly residual solvents or unreacted intermediates .
What are the mechanistic challenges in achieving enantioselective synthesis of this compound?
Advanced Analysis:
Enantioselectivity is hindered by:
- Planar intermediates : The iminium cation lacks chiral centers, complicating asymmetric induction.
- Catalyst design : Organocatalysts (e.g., thioureas or squaramides) or chiral Brønsted acids (e.g., phosphoric acids) can induce asymmetry during cyclization. For example, malic acid derivatives have enabled >80% ee in related tetrahydrofuran syntheses .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions but may reduce reaction rates .
How does the stereochemistry of the tetrahydro-2H-pyran ring influence bioactivity?
Advanced Analysis:
- Ring conformation : Chair vs. boat conformations affect binding to biological targets. For example, the (aR)-configured derivative in shows enhanced NMDA receptor inhibition due to optimal spatial alignment .
- Substituent positioning : 3- vs. 4-substitution on the pyran ring alters solubility and membrane permeability, impacting pharmacokinetics .
What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability : Susceptible to oxidation and hydrolysis. Store as a hydrochloride salt at 0–8°C under inert gas (N₂/Ar) to prolong shelf life .
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS), while free bases require DMSO for dissolution .
How can conflicting data on biological activity be resolved?
Advanced Analysis:
Contradictions in bioactivity (e.g., NMDA inhibition vs. kinase targeting) may arise from:
- Assay conditions : Variations in pH, ion concentration, or cell lines (e.g., HEK293 vs. CHO cells) .
- Metabolic stability : Cytochrome P450-mediated degradation in vivo vs. in vitro systems .
Resolution strategies include orthogonal assays (e.g., SPR for binding affinity) and metabolite profiling .
What computational tools predict synthetic pathways for novel derivatives?
Advanced Analysis:
- Retrosynthesis software : Tools like Pistachio or Reaxys propose routes based on reaction databases. For example, AI models in prioritize aldehyde coupling partners for Pictet–Spengler reactions .
- DFT calculations : Predict transition-state energies to guide catalyst selection (e.g., B3LYP/6-31G* level for stereochemical outcomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
